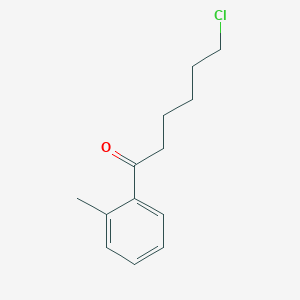

6-Chloro-1-(2-methylphenyl)-1-oxohexane

Description

Contextualization within Halogenated Aromatic Ketones Research

Halogenated aromatic ketones are a significant class of compounds in organic synthesis, serving as pivotal building blocks for more complex molecular architectures. researchgate.net Research in this area is driven by the dual reactivity offered by the ketone's carbonyl group and the halogen's susceptibility to nucleophilic substitution or participation in coupling reactions. The position of the halogen on the alkyl chain, as seen in 6-Chloro-1-(2-methylphenyl)-1-oxohexane, is particularly noteworthy. While α-halogenated ketones are extensively studied for their role in the synthesis of heterocycles and as precursors to α,β-unsaturated ketones, ketones with halogens at more remote positions, such as the γ-position or further, are valuable for constructing different types of carbocyclic and heterocyclic systems. nih.govlibretexts.org

The synthesis of halogenated ketones can be achieved through various methods, including the direct halogenation of ketones, Friedel-Crafts acylation with a halogenated acyl chloride, or the oxidation of corresponding halogenated alcohols. nih.govnumberanalytics.com For a compound like this compound, a plausible synthetic route would involve the Friedel-Crafts acylation of toluene (B28343) with 6-chlorohexanoyl chloride. The conditions for such reactions are well-established, typically employing a Lewis acid catalyst.

The presence of the methyl group on the aromatic ring introduces regiochemical considerations in its synthesis and can influence the electronic properties and reactivity of the ketone. This substitution pattern is a key feature in the design of molecules with specific biological activities or material properties.

Significance in Modern Synthetic Methodologies and Chemical Design

In the realm of modern synthetic methodologies, ketones are recognized as crucial feedstock chemicals. acs.org The versatility of the carbonyl group allows for a wide array of transformations, including nucleophilic additions, reductions, and condensations. youtube.com The presence of a halogen atom within the same molecule, as in this compound, significantly broadens its synthetic utility.

One of the primary applications of such compounds is in the construction of cyclic structures. The terminal chloro group can act as an electrophile in intramolecular reactions, where a nucleophile generated elsewhere in the molecule can displace the chloride to form a ring. For instance, the ketone could be converted to an enolate, which could then participate in an intramolecular alkylation to form a cyclic ketone.

Furthermore, the aromatic ketone moiety can be a precursor in various cross-coupling reactions. While traditionally challenging, recent advancements have enabled the use of ketones in deacylative cross-coupling reactions, where the acyl group is removed to form a new bond. news-medical.net The chloroalkyl chain also offers a handle for coupling reactions, allowing for the introduction of a variety of functional groups through nucleophilic substitution.

The design of this compound, with its specific substitution pattern, makes it a potentially valuable intermediate in medicinal chemistry. The tolyl group is a common feature in many pharmaceutical compounds, and the chloro-substituted hexanone chain provides a linker that can be further functionalized to interact with biological targets.

Interactive Data Tables

Table 1: General Synthetic Approaches to Halogenated Ketones

| Method | Description | Position of Halogenation |

| Direct Halogenation | Reaction of a ketone with a halogenating agent (e.g., Cl2, Br2, NBS) in the presence of an acid or base catalyst. libretexts.org | Typically at the α-position. libretexts.org |

| Friedel-Crafts Acylation | Acylation of an aromatic ring with a halo-substituted acyl halide using a Lewis acid catalyst. numberanalytics.com | Position determined by the halo-acyl halide. |

| Grignard Reactions | Reaction of a Grignard reagent with a halo-substituted nitrile followed by hydrolysis. numberanalytics.com | Position determined by the halo-nitrile. |

| Oxidation of Halo-alcohols | Oxidation of a secondary alcohol containing a halogen atom to the corresponding ketone. numberanalytics.com | Position of the halogen is retained from the starting alcohol. |

Table 2: Potential Synthetic Transformations of this compound

| Reaction Type | Reagents and Conditions | Potential Product |

| Intramolecular Cyclization | Base (e.g., LDA, NaH) to form enolate, followed by heating. | A cyclic ketone. |

| Nucleophilic Substitution | Nucleophile (e.g., NaN3, KCN, R2NH). | Azide (B81097), nitrile, or amine substituted ketone. |

| Grignard Reaction | Organomagnesium halide (R-MgX) followed by aqueous workup. | A tertiary alcohol. |

| Reduction of Ketone | Reducing agent (e.g., NaBH4, LiAlH4). | A secondary alcohol. |

| Wittig Reaction | Phosphonium (B103445) ylide (Ph3P=CHR). | An alkene. |

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-1-(2-methylphenyl)hexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClO/c1-11-7-4-5-8-12(11)13(15)9-3-2-6-10-14/h4-5,7-8H,2-3,6,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSFQOTGSHGJRCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)CCCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60642364 | |

| Record name | 6-Chloro-1-(2-methylphenyl)hexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898785-14-3 | |

| Record name | 6-Chloro-1-(2-methylphenyl)hexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Chloro 1 2 Methylphenyl 1 Oxohexane

Established Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-1-(2-methylphenyl)-1-oxohexane can be approached through different pathways. The feasibility of these routes depends on the availability of starting materials, desired yield, and reaction specificity. The two major strategies are the targeted chlorination of a ketone precursor and the aromatic substitution via Friedel-Crafts acylation.

Chlorination of 1-(2-methylphenyl)-1-hexanone

This synthetic route conceptually involves the selective chlorination of the terminal methyl group of the hexanone chain attached to the 2-methylphenyl ring. However, the direct chlorination of the alkane chain of 1-(2-methylphenyl)-1-hexanone is not a standard or efficient method. A more chemically viable approach involves the chlorination of the corresponding alcohol, 6-hydroxy-1-(2-methylphenyl)-1-hexanone. This process converts the terminal hydroxyl group into a chloride.

The conversion of a primary alcohol to an alkyl chloride is commonly achieved using thionyl chloride (SOCl₂). google.commasterorganicchemistry.com This reagent is effective for this transformation, producing gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which helps to drive the reaction to completion. masterorganicchemistry.com In some cases, a base like pyridine (B92270) may be used to neutralize the HCl generated. researchgate.netreddit.com Catalytic amounts of dimethylformamide (DMF) can also be employed to facilitate the reaction. reddit.com

Table 1: Reagents and Catalysts for Chlorination

| Role | Chemical | Formula |

|---|---|---|

| Chlorinating Agent | Thionyl Chloride | SOCl₂ |

| Base (Optional) | Pyridine | C₅H₅N |

The reaction is typically performed in an inert solvent. The specific conditions, such as temperature, can vary. Often, the reaction mixture is heated to reflux to ensure the reaction proceeds at a reasonable rate. researchgate.net The temperature for chlorination of alcohols using thionyl chloride can range from room temperature to over 100°C, depending on the substrate's reactivity. google.com Continuous removal of the gaseous byproducts (HCl and SO₂) is also a key condition for maximizing the yield of the chlorinated product. google.com

Friedel-Crafts Acylation Approaches

A more direct and widely used method for synthesizing aromatic ketones is the Friedel-Crafts acylation. wisc.eduyoutube.com This electrophilic aromatic substitution reaction involves treating an aromatic compound with an acyl halide or anhydride (B1165640) in the presence of a strong Lewis acid catalyst. scribd.comlibretexts.org For the synthesis of this compound, this involves the acylation of 2-methylbenzene (toluene) with 6-chlorohexanoyl chloride.

The primary precursors for this synthetic route are the aromatic substrate and the acylating agent.

Aromatic Substrate: 2-methylbenzene (toluene) provides the aromatic ring onto which the acyl group is attached.

Acylating Agent: 6-chlorohexanoyl chloride is the source of the six-carbon chain with a terminal chlorine atom and the carbonyl group that will form the ketone.

The methyl group on the toluene (B28343) ring is an activating group that directs incoming electrophiles to the ortho and para positions. libretexts.org Therefore, the reaction will yield a mixture of isomers, primarily 1-(4-methylphenyl) and the desired 1-(2-methylphenyl) product. The para-substituted product is often the major product due to reduced steric hindrance. libretexts.org

A strong Lewis acid catalyst is essential for the Friedel-Crafts acylation to proceed. doubtnut.com Anhydrous aluminum chloride (AlCl₃) is the most commonly used catalyst for this reaction. wisc.edulibretexts.org The AlCl₃ coordinates with the acyl chloride, forming a highly electrophilic acylium ion. youtube.com This acylium ion is then attacked by the electron-rich aromatic ring of toluene, leading to the formation of the ketone after a deprotonation step that restores aromaticity. scribd.com The catalyst is required in stoichiometric amounts because it complexes with the product ketone.

Table 2: Components for Friedel-Crafts Acylation

| Role | Chemical |

|---|---|

| Aromatic Substrate | 2-methylbenzene (Toluene) |

| Acylating Agent | 6-chlorohexanoyl chloride |

Michael Addition Strategies

A primary route for the synthesis of related structural backbones involves the Michael addition, a versatile method for forming carbon-carbon bonds. youtube.comresearchgate.net This conjugate addition is particularly effective when reacting a nucleophile with an α,β-unsaturated carbonyl compound. numberanalytics.comlibretexts.org

The synthesis employs specific reagents and substrates to construct the target molecule's framework. The key components in this strategy are Ethyl Acetoacetate (B1235776), which serves as the Michael donor, and a chalcone (B49325) derivative, which acts as the Michael acceptor. tamu.edu Chalcones, or 1,3-diaryl-2-propen-1-ones, are α,β-unsaturated ketones that are readily synthesized through the Claisen-Schmidt condensation of an aldehyde and a ketone. chemrevlett.comnih.gov

In this context, the specific chalcone derivative used is (2E)-3-(2-methylphenyl)-1-arylprop-2-en-1-one. Ethyl acetoacetate is an ideal Michael donor because the α-hydrogens situated between its two carbonyl groups are particularly acidic and can be easily removed by a base to form a stabilized enolate nucleophile. tamu.edunih.gov

Below is a table detailing the key reactants:

| Reagent/Substrate | Chemical Formula | Role in Reaction |

| Ethyl Acetoacetate | C₆H₁₀O₃ | Michael Donor (Nucleophile) |

| (2E)-3-(2-methylphenyl)-1-arylprop-2-en-1-one | Varies based on aryl group | Michael Acceptor (Electrophile) |

| Sodium Hydroxide (B78521) | NaOH | Base Catalyst |

| Ethanol (B145695) | C₂H₅OH | Solvent |

The reaction is typically conducted under basic conditions. tamu.edu Sodium hydroxide (NaOH) dissolved in an ethanol solvent is a common choice. tamu.edu The process begins with the deprotonation of ethyl acetoacetate by the hydroxide ion to generate the nucleophilic enolate. numberanalytics.com This enolate then attacks the β-carbon of the chalcone derivative in a conjugate addition, forming a new carbon-carbon bond. libretexts.orgtamu.edu

The reaction mixture, containing the chalcone derivative and an equimolar amount of ethyl acetoacetate in 95% ethanol, is stirred until the solids dissolve. tamu.edu A catalytic amount of sodium hydroxide is then added. tamu.edu To facilitate the reaction, the mixture is heated to a gentle reflux for approximately one hour. tamu.edu During this period, the product may begin to precipitate from the solution. tamu.edu The choice of solvent and temperature is critical, as these factors can significantly influence the reaction rate and the potential for side reactions. numberanalytics.com

Following the initial Michael addition, the intermediate product often undergoes a spontaneous intramolecular cyclization, such as an aldol (B89426) condensation, which is also catalyzed by the base present in the mixture. tamu.edu This cyclization results in the formation of a stable six-membered ring structure. tamu.edu

Purification of the final product is crucial for obtaining a high-purity compound. The primary method for purification is crystallization. tamu.edu After the reflux period, the reaction flask is cooled thoroughly in an ice bath for at least 30 minutes to ensure complete crystallization of the product. tamu.edu To induce precipitation, scratching the inside of the flask may be necessary. tamu.edu The solid product is then collected via vacuum filtration, washed with cold ethanol to remove any soluble impurities, and dried under vacuum. orgsyn.org

Advanced Synthetic Techniques and Scalability Considerations

For larger-scale production, traditional batch processing can present challenges in terms of safety, consistency, and efficiency. Advanced techniques, such as continuous flow chemistry, offer significant advantages for the synthesis of compounds like this compound. researchgate.net

Continuous flow reactors are a powerful tool for scaling up chemical syntheses. flinders.edu.aumit.edu In this system, reagents are continuously pumped through a network of tubes or coils where the reaction occurs. mit.edu This technology provides superior control over reaction parameters compared to batch reactors. thieme.de

Key benefits of using continuous flow reactors for this synthesis include:

Enhanced Heat Transfer: The high surface-area-to-volume ratio of the reactor coils allows for rapid and efficient heating or cooling, providing precise temperature control that is critical for minimizing side reactions. researchgate.netflinders.edu.au

Improved Mixing: Reagents are mixed efficiently and consistently as they flow through the reactor, leading to more uniform reaction conditions and product quality. flinders.edu.au

Increased Safety: The small volume of the reaction mixture within the reactor at any given time minimizes the risks associated with highly exothermic reactions or the handling of hazardous materials. thieme.de

Scalability: Production can be easily scaled up by running the system for longer periods or by using multiple reactors in parallel, avoiding the need to re-optimize the process for larger batch vessels. researchgate.net

A typical setup would involve pumping solutions of the chalcone derivative and the ethyl acetoacetate/NaOH mixture through a T-mixer into a heated reactor coil made of a chemically inert material like PFA or stainless steel. mit.edumit.edu The length and diameter of the coil, combined with the flow rate, determine the residence time, which is the duration the reagents spend in the reaction zone. mit.edu

Optimizing reaction parameters is essential for maximizing the yield and purity of this compound. This involves systematically adjusting various factors to find the ideal conditions for the synthesis.

In both batch and continuous flow systems, key parameters for optimization include:

Temperature: Higher temperatures generally increase the reaction rate but can also promote the formation of unwanted byproducts. numberanalytics.com Finding the optimal temperature is a balance between reaction speed and selectivity.

Concentration: The concentration of reactants can influence the reaction kinetics. In flow chemistry, this can be precisely controlled.

Stoichiometry: The molar ratio of the Michael donor to the acceptor is critical. A slight excess of one reagent may be used to ensure the complete conversion of the limiting reagent.

Catalyst Loading: The amount of NaOH catalyst affects the rate of enolate formation and the subsequent reactions.

Residence Time (Flow Chemistry): In a continuous flow system, the residence time is a crucial parameter that can be fine-tuned by adjusting the flow rate or the reactor volume to achieve maximum conversion. mit.edu

The table below summarizes key parameters that can be optimized:

| Parameter | Effect on Reaction | Optimization Goal |

| Temperature | Affects reaction rate and selectivity. numberanalytics.com | Maximize product formation while minimizing byproducts. |

| Reagent Ratio | Influences reaction completion. | Ensure complete consumption of the limiting reagent. |

| Catalyst Conc. | Affects the rate of key reaction steps. tamu.edu | Achieve a high reaction rate without promoting side reactions. |

| Residence Time | Determines the extent of reaction in a flow system. mit.edu | Allow for complete conversion of reactants to product. |

By carefully controlling these parameters, particularly within the precise environment of a continuous flow reactor, the synthesis of this compound can be made more efficient, reliable, and scalable. researchgate.net

Principles of Sustainable Synthesis in Production

The application of green chemistry principles is crucial for developing environmentally and economically sustainable processes for producing this compound. researchgate.net The goal is to minimize waste, reduce the use of hazardous substances, and improve energy efficiency. beilstein-journals.org

Key considerations for a sustainable synthesis include:

Atom Economy : The traditional Friedel-Crafts acylation has a moderate atom economy. While the main reactants are incorporated into the final product, the stoichiometric use of the AlCl₃ catalyst generates significant aluminum-containing waste during the aqueous workup.

Catalysis : A primary focus of green chemistry is the use of catalytic reagents over stoichiometric ones. researchgate.net Research into solid acid catalysts or recyclable Lewis acids aims to replace AlCl₃. These heterogeneous catalysts can be easily recovered and reused, drastically reducing waste and simplifying product purification. beilstein-journals.org

Safer Solvents : Traditional solvents for this reaction, such as chlorinated hydrocarbons or carbon disulfide, are toxic and environmentally harmful. A greener approach involves using alternative, less hazardous solvents or, ideally, performing the reaction under solvent-free conditions if feasible. ejcmpr.com

Waste Prevention : The synthesis generates hydrogen chloride (HCl) gas as a byproduct and significant amounts of acidic, aluminum-containing aqueous waste. youtube.com Designing processes that can capture and utilize the HCl byproduct and implementing catalyst recycling systems are key strategies for waste minimization. beilstein-journals.org

Energy Efficiency : The reaction should be designed to run at ambient temperature and pressure whenever possible to reduce energy consumption. Optimizing reaction times and developing more efficient heating and mixing technologies also contribute to a lower energy footprint. beilstein-journals.org

Use of Renewable Feedstocks : While the immediate precursors are derived from petrochemical sources, a long-term sustainability goal involves exploring bio-based routes to obtain the necessary starting materials. researchgate.net

Table 2: Application of Green Chemistry Principles to Synthesis

| Green Chemistry Principle | Application in the Synthesis of this compound |

|---|---|

| Waste Prevention | Utilize recyclable catalysts to minimize inorganic waste from AlCl₃. |

| Atom Economy | Develop catalytic routes that avoid the formation of stoichiometric byproducts. |

| Less Hazardous Synthesis | Replace hazardous solvents like nitrobenzene (B124822) with greener alternatives. |

| Catalysis | Employ heterogeneous, recyclable solid acid catalysts instead of stoichiometric AlCl₃. beilstein-journals.org |

| Energy Efficiency | Optimize reaction conditions to minimize heating and cooling requirements. beilstein-journals.org |

By integrating these principles, the production of this compound can be shifted towards a more sustainable and environmentally responsible paradigm. researchgate.net

Chemical Reactivity and Transformation Studies of 6 Chloro 1 2 Methylphenyl 1 Oxohexane

Oxidation Reactions

The oxidation of 6-Chloro-1-(2-methylphenyl)-1-oxohexane can be expected to target either the ketone functionality or the alkyl side chains of the aromatic ring, depending on the oxidizing agent and reaction conditions.

Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃) are commonly employed for the oxidation of ketones and alkylbenzenes.

Potassium Permanganate (KMnO₄): This is a powerful and versatile oxidizing agent. Under vigorous conditions (e.g., heating in an alkaline or acidic solution), KMnO₄ can lead to the cleavage of the carbon-carbon bonds adjacent to the carbonyl group. It is also well-known for its ability to oxidize alkyl chains on an aromatic ring to a carboxylic acid. libretexts.orgyoutube.com The ortho-methyl group on the phenyl ring is a potential site for oxidation.

Chromium Trioxide (CrO₃): Often used in the form of chromic acid (prepared by dissolving CrO₃ in sulfuric acid), this reagent is a strong oxidant. organic-chemistry.orglibretexts.org It is capable of oxidizing secondary alcohols to ketones and can also effect the oxidation of benzylic carbons. libretexts.orglibretexts.org Ketones are generally resistant to further oxidation by chromic acid under standard conditions, which might offer a degree of selectivity compared to permanganate. libretexts.orgchemguide.co.uk

| Oxidizing Agent | Typical Conditions | Potential Reaction Sites |

| Potassium Permanganate (KMnO₄) | Alkaline or acidic, heat | Ketone, ortho-methyl group, hexanoyl chain |

| Chromium Trioxide (CrO₃) | Acidic (e.g., Jones reagent) | ortho-methyl group (benzylic position) |

The oxidation of this compound can theoretically yield several products.

Oxidation of the ortho-methyl group: A likely outcome, particularly with reagents known for benzylic oxidation, is the conversion of the ortho-methyl group to a carboxylic acid, which would yield 2-(6-chlorohexanoyl)benzoic acid .

Oxidative cleavage of the ketone: Stronger oxidizing conditions with agents like potassium permanganate could lead to the cleavage of the bond between the carbonyl carbon and the aromatic ring or the bond within the hexanoyl chain. Cleavage between the carbonyl and the phenyl ring would result in 2-methylbenzoic acid and 6-chlorohexanoic acid .

Oxidation of the alkyl chain: While less common for unactivated C-H bonds, aggressive oxidation could potentially affect the hexanoyl chain, although the terminal chloro-substituent might influence this reactivity.

| Potential Product | Resulting From |

| 2-(6-chlorohexanoyl)benzoic acid | Oxidation of the ortho-methyl group |

| 2-methylbenzoic acid | Cleavage of the ketone |

| 6-chlorohexanoic acid | Cleavage of the ketone |

The mechanisms of these oxidation reactions are complex and depend on the specific reagent and conditions.

With Potassium Permanganate: The oxidation of the ortho-methyl group likely proceeds through a benzylic radical intermediate. The permanganate ion abstracts a hydrogen atom from the methyl group, and the resulting benzylic radical is then further oxidized. The oxidation of ketones by permanganate can involve the formation of an enolate intermediate under basic conditions, which is then attacked by the permanganate. researchgate.netyoutube.com

With Chromium Trioxide (Chromic Acid): The oxidation of the benzylic methyl group by chromic acid is believed to proceed via the formation of a chromate (B82759) ester intermediate, followed by the elimination of a reduced chromium species.

Reduction Reactions

The primary site for reduction in this compound is the carbonyl group of the ketone.

Hydride-based reducing agents are highly effective for the reduction of ketones.

Sodium Borohydride (B1222165) (NaBH₄): This is a mild and selective reducing agent, commonly used to reduce aldehydes and ketones to their corresponding alcohols. masterorganicchemistry.comlibretexts.org It is typically used in protic solvents like methanol (B129727) or ethanol (B145695). NaBH₄ is not strong enough to reduce carboxylic acids or esters, and it is generally unreactive towards alkyl halides under normal conditions. masterorganicchemistry.comlibretexts.org

Lithium Aluminum Hydride (LiAlH₄): A much more powerful reducing agent than NaBH₄, LiAlH₄ readily reduces a wide range of carbonyl compounds, including ketones, aldehydes, carboxylic acids, and esters, to alcohols. libretexts.orgmasterorganicchemistry.com It is typically used in aprotic ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup. libretexts.orgyoutube.com Due to its high reactivity, it must be handled with care.

| Reducing Agent | Typical Solvents | Reactivity with Ketones |

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Reduces to secondary alcohol |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | Reduces to secondary alcohol |

The reduction of the ketone functionality in this compound is expected to yield a single primary product.

6-chloro-1-(2-methylphenyl)hexan-1-ol: Both sodium borohydride and lithium aluminum hydride will reduce the ketone to a secondary alcohol. The chloro-substituent on the hexyl chain is expected to remain intact under these conditions.

| Product | Formed From |

| 6-chloro-1-(2-methylphenyl)hexan-1-ol | Reduction of the ketone |

Stereoselective Reduction Methodologies

The prochiral ketone functionality in this compound presents an opportunity for stereoselective reduction to form the corresponding chiral secondary alcohol, 6-chloro-1-(2-methylphenyl)hexan-1-ol. A variety of methods can be employed to achieve high enantioselectivity in this transformation.

Catalytic Asymmetric Reduction:

One of the most effective methods for the enantioselective reduction of ketones is through catalytic hydrogenation or transfer hydrogenation using chiral transition metal catalysts. wikipedia.org For instance, ruthenium and rhodium complexes with chiral ligands such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and chiral diamines are widely used. nih.gov These catalytic systems can achieve high enantiomeric excesses (ee) and yields under relatively mild conditions. sigmaaldrich.com The choice of catalyst and reaction conditions, such as solvent and temperature, can influence the stereochemical outcome.

Another powerful approach involves the use of chiral oxazaborolidine catalysts, famously developed by Corey, Bakshi, and Shibata (CBS). mdpi.com These catalysts, in conjunction with a stoichiometric reducing agent like borane (B79455) (BH₃), can effectively reduce a wide range of ketones with high enantioselectivity. wikipedia.orgmdpi.com The stereochemical outcome is generally predictable based on the stereochemistry of the catalyst used.

Biocatalytic Reduction:

Enzymes, particularly ketoreductases found in various microorganisms like yeast, offer a green and highly selective alternative for the reduction of ketones. nih.gov Whole-cell biotransformations or isolated enzymes can be used to reduce prochiral ketones to chiral alcohols with excellent enantiopurity. The stereoselectivity is often high, favoring the formation of one enantiomer over the other. The specific strain of microorganism or the choice of isolated enzyme is critical in determining the stereochemical outcome.

Chelation-Controlled Reduction:

While the chloro substituent is at the 6-position and thus remote from the ketone, the possibility of chelation control should be considered, particularly with certain reducing agents and Lewis acids. In systems with coordinating groups closer to the carbonyl, chelation can rigidly orient the molecule, leading to a highly diastereoselective attack of the hydride reagent. organic-chemistry.orgnih.govnih.gov For this compound, the influence of the distant chloro group on the stereoselectivity of the ketone reduction is likely to be minimal without the use of specific directing groups or catalysts capable of long-range interactions.

A summary of potential stereoselective reduction methodologies is presented in the table below.

| Methodology | Catalyst/Reagent | Typical Stereoselectivity |

| Catalytic Hydrogenation | Ru-BINAP, Rh-chiral diphosphines | High (often >90% ee) |

| CBS Reduction | Chiral Oxazaborolidine / BH₃ | High (often >95% ee) |

| Biocatalytic Reduction | Ketoreductases (e.g., from yeast) | Very high (often >99% ee) |

Nucleophilic Substitution Reactions at the Halo Group

The primary alkyl chloride at the 6-position of this compound is susceptible to nucleophilic substitution, providing a versatile handle for the introduction of a wide array of functional groups. These reactions typically proceed via an Sₙ2 mechanism. libretexts.orgncert.nic.in

A variety of nucleophiles can be employed to displace the chloride ion. The choice of nucleophile and reaction conditions will dictate the product formed.

Amines: Primary and secondary amines can react with the alkyl chloride to form the corresponding secondary and tertiary amines, respectively. The reaction is typically carried out in a polar aprotic solvent such as acetonitrile (B52724) or DMF, often in the presence of a non-nucleophilic base to neutralize the HCl generated.

Thiols: Thiols are excellent nucleophiles and readily react with primary alkyl halides to form thioethers. The reaction is often performed in the presence of a base, such as an alkoxide or carbonate, to deprotonate the thiol to the more nucleophilic thiolate. masterorganicchemistry.com

Sodium Azide (B81097): Sodium azide is a common reagent for the introduction of the azido (B1232118) group. The reaction is typically performed in a polar aprotic solvent like DMF or DMSO to afford the corresponding alkyl azide. masterorganicchemistry.com

Sodium Thiolate: Pre-formed sodium thiolates can also be used for the efficient synthesis of thioethers. These reactions are generally fast and high-yielding.

| Nucleophile | Reagent(s) | Typical Solvent | Product Functional Group |

| Amine | R₂NH, Base (e.g., K₂CO₃) | Acetonitrile, DMF | Substituted Amine |

| Thiol | RSH, Base (e.g., NaOEt) | Ethanol, THF | Thioether |

| Azide | NaN₃ | DMF, DMSO | Azide |

| Thiolate | RSNa | Ethanol, THF | Thioether |

The reaction of this compound with the aforementioned nucleophiles leads to a variety of functionalized hexanone derivatives. For instance:

Reaction with sodium azide would yield 6-azido-1-(2-methylphenyl)-1-hexanone . nih.gov

Reaction with a thiol, such as ethanethiol (B150549) in the presence of a base, would produce 6-(ethylthio)-1-(2-methylphenyl)-1-hexanone .

These products can serve as versatile intermediates for further synthetic transformations. For example, the azide can be reduced to a primary amine or participate in cycloaddition reactions.

Stereochemistry: The nucleophilic substitution at the primary carbon of the 6-chlorohexyl chain proceeds through a classic Sₙ2 mechanism. This mechanism involves a backside attack by the nucleophile on the carbon atom bearing the leaving group (chloride). libretexts.org Consequently, if the carbon at the 6-position were a stereocenter (which it is not in this case as it is a CH₂ group), the reaction would proceed with a complete inversion of configuration. pressbooks.pub

Regioselectivity: The molecule possesses two electrophilic centers: the carbonyl carbon and the carbon bearing the chlorine atom. The regioselectivity of a nucleophilic attack depends on the nature of the nucleophile.

Hard vs. Soft Nucleophiles: According to Hard and Soft Acid and Base (HSAB) theory, the carbonyl carbon is a "hard" electrophilic center, while the primary alkyl chloride carbon is a "soft" electrophilic center. Hard nucleophiles (e.g., amines) may show some propensity to react at the carbonyl group, especially under certain conditions, leading to addition products. However, the Sₙ2 reaction at the primary chloride is generally favored for most common nucleophiles under standard substitution conditions. Soft nucleophiles, such as thiols and thiolates, will strongly favor reaction at the soft alkyl chloride center.

Reaction Conditions: The choice of reaction conditions can also influence regioselectivity. For instance, Lewis acid catalysis would activate the carbonyl group towards nucleophilic attack, potentially competing with the substitution at the chloro group. Conversely, conditions that favor Sₙ2 reactions (e.g., polar aprotic solvents) will promote substitution at the primary chloride. In most standard nucleophilic substitution protocols, the reaction at the 6-chloro position is expected to be the predominant pathway.

Other Significant Chemical Transformations

Beyond the reactions at the ketone and the alkyl chloride, this compound can undergo other important chemical transformations, particularly those that involve the formation of new carbon-carbon bonds.

The carbonyl group is a key site for various carbon-carbon bond-forming reactions.

Grignard Reaction: The addition of an organomagnesium halide (Grignard reagent) to the ketone will result in the formation of a tertiary alcohol after acidic workup. mnstate.eduorganic-chemistry.orgmasterorganicchemistry.com For example, reaction with methylmagnesium bromide would yield 1-(2-methylphenyl)-1-methyl-6-chlorohexan-1-ol. It is crucial to form the Grignard reagent separately and then add it to the ketone, as the presence of the alkyl chloride in the same molecule would be incompatible with the formation of a Grignard reagent from a dihalide precursor due to intermolecular reactions.

Wittig Reaction: The Wittig reaction provides a powerful method for the conversion of the ketone into an alkene. organic-chemistry.orgwikipedia.orgmasterorganicchemistry.comlibretexts.org Reaction with a phosphonium (B103445) ylide, such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), would replace the carbonyl oxygen with a methylene (B1212753) group, yielding 6-chloro-1-(2-methylphenyl)-1-methylidenehexane. The choice of the ylide determines the structure of the resulting alkene.

These reactions significantly expand the synthetic utility of this compound, allowing for the construction of more complex molecular architectures.

Cyclization Reactions

The most prominent cyclization reaction anticipated for this compound is an intramolecular Friedel-Crafts acylation. This reaction involves the electrophilic substitution of the aromatic ring by the acyl group, leading to the formation of a new ring. Given the structure of the starting material, this cyclization would result in the formation of a tetralone derivative, specifically 8-methyl-3,4-dihydronaphthalen-1(2H)-one.

The intramolecular Friedel-Crafts acylation is a well-established method for synthesizing polycyclic ketones. organic-chemistry.org The reaction is typically promoted by a Lewis acid catalyst, which activates the acyl group, making it a more potent electrophile. organic-chemistry.orgorgsyn.org Common catalysts for this transformation include aluminum chloride (AlCl₃), sulfuric acid (H₂SO₄), and triflic acid. orgsyn.org The reaction proceeds through the formation of an acylium ion, which then attacks the electron-rich aromatic ring. The position of the methyl group on the phenyl ring directs the cyclization to the ortho and para positions. In this case, cyclization is expected to occur at the C6 position of the benzene (B151609) ring, para to the methyl group, due to steric hindrance at the ortho positions.

The general reaction scheme for the intramolecular Friedel-Crafts acylation of a similar precursor, 4-(3,4-dimethoxyphenyl)butanoic acid, to form a tetralone is well-documented and proceeds after conversion of the carboxylic acid to its acyl chloride. orgsyn.org In the case of this compound, the ketone is already present, and the reaction would be initiated by the coordination of a Lewis acid to the carbonyl oxygen.

Table 1: Reaction Conditions for Analogous Intramolecular Friedel-Crafts Acylation

| Precursor | Catalyst/Reagent | Solvent | Temperature | Product | Yield |

| 4-(3,4-Dimethoxyphenyl)butanoic acid | Oxalyl chloride, HFIP | Dichloromethane, Dichloroethane | 23 °C | 6,7-Dimethoxy-3,4-dihydronaphthalen-1(2H)-one | High |

| 4-(3-Fluorophenyl)butyric acid | Concentrated H₂SO₄ | - | 40-60 °C | 6-Fluoro-3,4-dihydro-2H-naphthalen-1-one | N/A |

| Methyl 4-(3-methoxyphenyl)butanoate | Eaton's Reagent | Dichloroethane | 75 °C | 6-Methoxy-1-tetralone | 91% |

This table presents data from analogous reactions to illustrate typical conditions and outcomes for intramolecular Friedel-Crafts acylations leading to tetralone structures.

Rearrangement Reactions

Currently, there is a lack of specific studies in the scientific literature detailing the rearrangement reactions of this compound. While various rearrangement reactions are known in organic chemistry, such as the Beckmann, Pinacol, or Wagner-Meerwein rearrangements, these typically require specific functional groups or reaction conditions that are not inherent to the structure of this compound itself. wiley-vch.deberhamporegirlscollege.ac.in For instance, a Beckmann rearrangement would necessitate the conversion of the ketone to an oxime first. wiley-vch.de Without experimental data on the behavior of this specific compound under various conditions known to induce molecular rearrangements, any discussion would be purely speculative.

Electrophilic Additions

While the carbonyl group can undergo nucleophilic addition, and the aromatic ring can undergo electrophilic substitution (as seen in the Friedel-Crafts reaction), classical electrophilic addition is not a characteristic reaction for this compound under typical conditions. Discussions on hypothetical electrophilic additions would not be based on documented scientific findings for this molecule.

Reaction Mechanism Elucidation and Validation

Kinetic Studies for Reaction Pathway Analysis

Understanding the kinetics of a chemical reaction is paramount to unraveling its mechanism. By monitoring the concentration of reactants, intermediates, and products over time, a detailed picture of the reaction pathway can be constructed.

In-situ Spectroscopic Monitoring (e.g., IR, NMR) for Intermediate Tracking

In-situ spectroscopic techniques are powerful tools for the real-time observation of chemical reactions, allowing for the detection and characterization of transient intermediates that may not be isolable.

Infrared (IR) Spectroscopy: Continuous monitoring of the reaction mixture using Fourier Transform Infrared (FT-IR) spectroscopy can provide valuable information about the formation and consumption of species. For instance, in a hypothetical reaction involving the formation of 6-Chloro-1-(2-methylphenyl)-1-oxohexane, the appearance and disappearance of characteristic vibrational bands corresponding to specific functional groups would be tracked.

| Vibrational Mode | Wavenumber (cm⁻¹) | Species |

| C=O stretch (ketone) | ~1685 | This compound |

| C-Cl stretch | ~750 | This compound / Reactant |

| O-H stretch (potential intermediate) | ~3200-3600 | Alcoholic intermediate |

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed structural information on the species present in the reaction mixture. By acquiring spectra at various time points, the conversion of reactants to products via any observable intermediates can be quantified. For example, the emergence of a new set of aromatic and aliphatic signals corresponding to this compound would be monitored.

Computational Modeling for Transition State Analysis

Computational chemistry offers a powerful lens through which to view the energetic landscape of a reaction, providing insights into transition states and reaction pathways that are often difficult to probe experimentally.

Density Functional Theory (DFT) Calculations (e.g., B3LYP/6-31G**)

Density Functional Theory (DFT) is a widely used computational method to predict the electronic structure and geometry of molecules. The B3LYP functional combined with the 6-31G** basis set is a common choice for balancing accuracy and computational cost in organic systems. These calculations can be used to optimize the geometries of reactants, intermediates, products, and, most importantly, transition states.

Activation Energy Profiling and Comparison of Competing Pathways

By calculating the energies of all stationary points along a proposed reaction coordinate, an activation energy profile can be constructed. This profile visualizes the energy changes that occur as reactants are converted to products. For a reaction that could proceed through multiple competing pathways, DFT calculations can be used to determine the activation energy for each path. The pathway with the lowest activation energy is generally the kinetically favored one.

| Pathway | Calculated Activation Energy (kJ/mol) | Rate Determining Step |

| Pathway A (e.g., Concerted) | 120 | Single transition state |

| Pathway B (e.g., Stepwise) | 95 | Formation of intermediate |

Note: The data in this table is hypothetical and for illustrative purposes.

Conformational Analysis of Reactants, Intermediates, and Products

The three-dimensional arrangement of atoms in a molecule can significantly influence its reactivity. Conformational analysis is performed to identify the lowest energy conformers of all species involved in the reaction. This is crucial because the reaction will predominantly proceed from the most stable conformation of the reactant, and the relative energies of product conformers will determine the final product distribution in a thermodynamically controlled reaction.

Isotopic Labeling Experiments for Mechanistic Proof

Isotopic labeling is a definitive experimental technique used to trace the fate of specific atoms throughout a chemical reaction. By replacing an atom with one of its heavier isotopes (e.g., ¹²C with ¹³C, or ¹H with ²H), the position of that atom in the product can be determined, providing unambiguous evidence for a particular mechanistic pathway.

For instance, to probe a hypothetical rearrangement in the formation of this compound, a reactant could be synthesized with a ¹³C label at a specific position in the hexanoyl chain. The location of the ¹³C label in the final product, as determined by ¹³C NMR or mass spectrometry, would either confirm or refute the proposed rearrangement mechanism.

Analytical Methodologies for Structural and Purity Characterization

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are paramount for separating 6-Chloro-1-(2-methylphenyl)-1-oxohexane from potential impurities, starting materials, or byproducts of its synthesis. These techniques exploit differential partitioning of the compound between a stationary phase and a mobile phase to achieve separation.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of non-volatile and thermally sensitive compounds like this compound. By utilizing a high-pressure pump to pass a solvent (mobile phase) through a column packed with a solid adsorbent material (stationary phase), HPLC provides high-resolution separations. auroraprosci.com For aromatic ketones, reversed-phase chromatography is commonly employed. researchgate.net

A typical HPLC analysis for this compound would involve a C18 column, where the nonpolar stationary phase retains the moderately polar analyte. The mobile phase, often a mixture of acetonitrile (B52724) and water, is optimized to achieve a suitable retention time and separation from any impurities. waters.com Detection is commonly performed using an ultraviolet (UV) detector, as the aromatic ring and carbonyl group in the molecule are strong chromophores. The purity is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram.

Table 1: Hypothetical HPLC Parameters for Purity Analysis

| Parameter | Value |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (70:30, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 245 nm |

| Retention Time | ~5.8 min |

| Purity Assessment | >99.5% |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a rapid, qualitative method for monitoring reaction progress and assessing purity. orgchemboulder.com It operates on the same principles of separation as column chromatography but on a smaller scale. wisc.edu A sample is spotted onto a plate coated with a thin layer of adsorbent, typically silica (B1680970) gel, and the plate is developed in a sealed chamber with a suitable solvent system (mobile phase). wisc.edu

For a compound of moderate polarity like this compound, a mobile phase consisting of a mixture of a nonpolar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate) is effective. rochester.edulibretexts.org The ratio of these solvents is adjusted to achieve a retention factor (Rf) value that allows for clear separation from other components. libretexts.org Visualization of the separated spots can be achieved under UV light due to the compound's UV absorbance.

Table 2: Representative TLC Conditions

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F₂₅₄ |

| Mobile Phase | Hexane:Ethyl Acetate (4:1, v/v) |

| Visualization | UV lamp (254 nm) |

| Hypothetical Rf Value | ~0.45 |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. libretexts.org The sample is vaporized and injected into the head of a chromatographic column. Elution occurs as the analyte is transported through the column by an inert carrier gas (mobile phase). Separation is achieved based on the compound's boiling point and its interaction with the stationary phase coated on the inside of the column. libretexts.org

Given its molecular weight and structure, this compound is amenable to GC analysis. A nonpolar or mid-polarity capillary column would be suitable for separation. Due to the presence of a halogen atom, a halogen-specific detector (XSD) or an electron capture detector (ECD) could be employed for enhanced selectivity and sensitivity, although a standard flame ionization detector (FID) or mass spectrometer (MS) is also commonly used. nih.govdavidsonanalytical.co.uk

Table 3: Illustrative GC Parameters

| Parameter | Value/Description |

|---|---|

| Column | DB-5 or equivalent (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Injector Temperature | 250 °C |

| Oven Program | 100 °C (hold 1 min), then ramp to 280 °C at 15 °C/min |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |

| Hypothetical Retention Time | ~12.5 min |

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for determining the precise molecular structure of a compound by probing how it interacts with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. arkat-usa.org It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum would show distinct signals for the aromatic protons of the 2-methylphenyl group, the methyl protons, and the protons of the hexanone chain. The chemical shifts, integration values, and splitting patterns (multiplicity) of these signals are key to confirming the structure.

¹³C NMR Spectroscopy: This method provides information about the different types of carbon atoms in the molecule. The spectrum would display separate signals for the carbonyl carbon, the aromatic carbons, the methyl carbon, and each of the carbons in the aliphatic chain, confirming the carbon skeleton of the molecule.

Table 4: Predicted NMR Spectral Data (in CDCl₃)

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| Aromatic | 7.20-7.50 | Multiplet | 4H | Ar-H |

| Aliphatic | 3.55 | Triplet | 2H | -CH₂-Cl |

| Aliphatic | 2.95 | Triplet | 2H | -CO-CH₂- |

| Aromatic | 2.40 | Singlet | 3H | Ar-CH₃ |

| Aliphatic | 1.70-1.90 | Multiplet | 4H | -CH₂-CH₂- |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment | ||

| Carbonyl | ~202 | C=O | ||

| Aromatic | 125-140 | Ar-C | ||

| Aliphatic | ~45 | -CH₂-Cl | ||

| Aliphatic | ~38 | -CO-CH₂- | ||

| Aliphatic | ~32 | -CH₂- | ||

| Aliphatic | ~25 | -CH₂- | ||

| Aliphatic | ~21 | Ar-CH₃ |

Mass Spectrometry (MS) (e.g., LC-MS, UPLC)

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. zefsci.com It provides information about the molecular weight of the compound and can offer structural clues based on its fragmentation patterns. libretexts.org When coupled with a chromatographic technique like Liquid Chromatography (LC) or Ultra-Performance Liquid Chromatography (UPLC), it becomes a highly sensitive and selective method for analysis. uab.eduresearchgate.net

For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak (M and M+2 peaks in an approximate 3:1 ratio). zefsci.com Common fragmentation patterns for aromatic ketones include alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) and the McLafferty rearrangement if a gamma-hydrogen is present. youtube.commiamioh.edu

Table 5: Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Interpretation |

|---|---|---|

| [M]⁺ | 224/226 | Molecular ion (³⁵Cl/³⁷Cl isotopes) |

| [M - C₅H₁₀Cl]⁺ | 119 | Alpha-cleavage, loss of the chloropentyl radical |

| [C₇H₇]⁺ | 91 | Toluene (B28343) fragment |

| [C₆H₅CO]⁺ | 105 | Benzoyl fragment (from a related structure) |

Infrared (IR) Spectroscopy

A comprehensive search for the experimental infrared absorption spectrum of this compound has yielded no results. Characterization of a molecule using IR spectroscopy involves identifying the vibrational frequencies of its functional groups. For this compound, one would anticipate characteristic absorption bands corresponding to:

C=O (Ketone): A strong absorption band typically found in the region of 1680-1740 cm⁻¹. The conjugation with the aromatic ring would likely shift this peak to the lower end of the range.

C-Cl (Alkyl Halide): A peak in the fingerprint region, generally between 600-800 cm⁻¹, indicating the carbon-chlorine bond vibration.

Aromatic C-H: Stretching vibrations typically observed above 3000 cm⁻¹ and out-of-plane bending (substitution pattern) bands in the 690-900 cm⁻¹ region.

Aliphatic C-H: Stretching vibrations from the hexane chain, expected just below 3000 cm⁻¹.

Without experimental data, a precise data table of observed frequencies and their assignments cannot be constructed.

Advanced Characterization Techniques (e.g., X-ray Crystallography)

There is no publicly available X-ray crystallography data for this compound. This technique is used to determine the precise three-dimensional arrangement of atoms in a crystalline solid. A successful crystallographic analysis would provide detailed information on:

Crystal System and Space Group: Describing the symmetry of the crystal lattice.

Unit Cell Dimensions: The specific parameters (a, b, c, α, β, γ) that define the repeating unit of the crystal.

Bond Lengths and Angles: Precise measurements of the distances between atoms and the angles they form, confirming the molecular structure.

Intermolecular Interactions: Revealing how individual molecules pack together in the solid state.

As no crystallographic studies have been published, a data table summarizing these structural parameters cannot be generated.

Synthetic Utility and Applications in Academic Organic Synthesis Research

Role as a Key Intermediate in Complex Molecule Synthesis

While specific, large-scale syntheses of complex natural products or pharmaceuticals directly employing 6-Chloro-1-(2-methylphenyl)-1-oxohexane as a key intermediate are not extensively documented in publicly available research, its molecular architecture makes it an inherently valuable building block. The presence of three distinct functional regions—the terminal alkyl chloride, the ketone carbonyl group, and the substituted aromatic ring—provides multiple reaction sites for sequential chemical transformations.

Related structures containing the chloro-methylphenyl moiety have been identified as crucial intermediates in pharmaceutical synthesis. For instance, the compound 2-amino-N-(2-chloro-6-methyl phenyl)thiazole-5-carboxamide is a key intermediate in the synthesis of dasatinib, a kinase inhibitor used in cancer therapy google.com. This highlights the industrial and academic value of the structural motifs present in this compound.

Precursor to Advanced Building Blocks for Chemical Synthesis

The primary role of this compound in multi-step synthesis is as a precursor to more advanced building blocks. The terminal chloro group is a versatile functional handle that can be readily displaced by a variety of nucleophiles to introduce new functionalities.

Potential Transformations and Resulting Building Blocks:

| Reaction Type | Reagent/Catalyst | Functional Group Conversion | Resulting Building Block |

| Nucleophilic Substitution | NaN3 | -Cl → -N3 | 6-Azido-1-(2-methylphenyl)-1-oxohexane |

| Nucleophilic Substitution | NaCN | -Cl → -CN | 6-Cyano-1-(2-methylphenyl)-1-oxohexane |

| Nucleophilic Substitution | R₂NH | -Cl → -NR₂ | 6-(Dialkylamino)-1-(2-methylphenyl)-1-oxohexane |

| Williamson Ether Synthesis | NaOR | -Cl → -OR | 6-Alkoxy-1-(2-methylphenyl)-1-oxohexane |

These transformations convert a simple alkyl halide into molecules with azide (B81097), nitrile, amine, or ether functionalities, which are themselves valuable precursors for constructing heterocycles, amides, and other complex structures.

Synthetic Scaffold for Derivatization

The rigid backbone of the molecule serves as an effective scaffold for derivatization. The combination of the ketone and the alkyl chloride allows for a diverse range of chemical modifications. For example, intramolecular reactions can be designed to form cyclic structures, a common strategy in the synthesis of alkaloids and other natural products. The reaction of the terminal chloride with an in-situ-formed enolate of the ketone could potentially lead to the formation of cyclized products, demonstrating its utility as a scaffold for building ring systems.

Derivatization for Novel Chemical Entities and Libraries

The derivatization of this compound is a key application in the generation of novel chemical entities and the construction of compound libraries for screening purposes.

Synthesis of Analogues with Varied Substituent Patterns

Research and chemical supplier catalogs indicate the synthesis of numerous analogues of this compound, primarily involving modifications to the aromatic ring. This demonstrates a clear interest in exploring the chemical space around this molecular framework. By varying the substituents on the phenyl group, chemists can systematically alter the electronic and steric properties of the molecule.

Table of Known Analogues:

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| 6-Chloro-1-(2-fluorophenyl)-1-oxohexane | 488098-59-5 | C₁₂H₁₄ClFO |

| 6-Chloro-1-(3-fluorophenyl)-1-oxohexane | 488098-58-4 | C₁₂H₁₄ClFO |

| 6-Chloro-1-(3-chlorophenyl)-1-oxohexane | 710339-81-4 | C₁₂H₁₄Cl₂O |

| 6-Chloro-1-(4-chlorophenyl)-1-oxohexane | 188851-40-3 | C₁₂H₁₄Cl₂O |

| 6-Chloro-1-(3,4-dichlorophenyl)-1-oxohexane | 898761-00-7 | C₁₂H₁₃Cl₃O |

| 6-Chloro-1-(2-methoxyphenyl)-1-oxohexane | 501083-60-9 | C₁₃H₁₇ClO₂ |

| 6-Chloro-1-(3-methoxyphenyl)-1-oxohexane | 258882-50-7 | C₁₃H₁₇ClO₂ |

| 6-Chloro-1-(4-methylphenyl)-1-oxohexane | 898785-32-5 | C₁₃H₁₇ClO |

This systematic variation allows for the generation of a library of related compounds, which can be used to probe biological targets or to fine-tune the properties of a lead compound in medicinal chemistry.

Exploration of Structure-Reactivity Relationships for Designed Synthesis

Applications in Ligand Design and Catalyst Development

There is no direct evidence in the reviewed literature of this compound being used in ligand design or catalyst development. However, its structure presents possibilities for such applications. The molecule could be modified to incorporate heteroatoms capable of coordinating to metal centers. For example, the terminal chloride could be substituted by a phosphine (B1218219) or amine group. Subsequent modification of the ketone, perhaps into a hydroxyl group via reduction, could create a bidentate ligand capable of forming chelate complexes with transition metals. Such complexes are central to the field of homogeneous catalysis. The synthesis of chiral catalysts could also be envisioned by introducing stereocenters into the molecule.

Research on the Utilization of this compound in Materials Science Remains Undisclosed

Despite a comprehensive search of available scientific literature and databases, there is currently no publicly accessible research detailing the utilization of the chemical compound this compound in the field of materials science, including its potential application as a polymer precursor.

Investigations into academic and industrial research repositories have not yielded any studies, papers, or patents that describe the synthesis of polymers or other materials using this specific compound. While the broader classes of chlorinated compounds and ketones may find applications in polymer chemistry and materials science, the specific role and utility of this compound have not been documented in available resources.

Consequently, it is not possible to provide detailed research findings, data tables, or a discussion on its application in this domain as requested. The scientific community has not yet published any work that would form the basis for such an analysis. Further research would be required to determine if this compound has any potential or applications within materials science.

Future Research Directions and Unexplored Avenues

Development of More Sustainable and Atom-Economical Synthetic Routes

The traditional synthesis of aryl ketones often relies on classical methods like Friedel-Crafts acylation, which can generate significant waste. Future research will undoubtedly focus on greener alternatives that maximize atom economy and minimize environmental impact.

A significant leap forward would be the development of catalytic routes that avoid the use of stoichiometric acylating agents and Lewis acid promoters. The direct, metal-catalyzed C(sp²)–H activation and subsequent acylation of o-xylene (B151617) represents a highly atom-economical approach. Transition-metal catalysts, particularly those based on palladium, rhodium, or ruthenium, could be designed to selectively functionalize the C-H bond of the aromatic ring, using an appropriate acylating partner derived from 6-chlorohexanoic acid. Such a strategy would circumvent the need for pre-functionalized starting materials and reduce the formation of byproducts.

The carbonyl group in 6-Chloro-1-(2-methylphenyl)-1-oxohexane is a prochiral center, meaning that its reduction can lead to the formation of a chiral alcohol. Biocatalysis offers a powerful tool for achieving this transformation with high enantioselectivity, which is crucial for applications in pharmaceuticals and agrochemicals. The use of ketoreductase enzymes, either in whole-cell systems or as isolated enzymes, could facilitate the stereoselective reduction of the ketone to produce either the (R)- or (S)-alcohol enantiomer with high purity. This approach operates under mild, aqueous conditions, presenting a green alternative to traditional chiral chemical reductants.

Computational Design and Prediction of Novel Derivatives with Tailored Reactivity Profiles

Computational chemistry provides an invaluable platform for the in-silico design of novel derivatives of this compound. Using techniques such as Density Functional Theory (DFT), researchers can predict how modifications to the molecular structure would influence its electronic properties, reactivity, and potential for intermolecular interactions. For instance, modeling could be employed to:

Predict the reactivity of the terminal chloride for nucleophilic substitution.

Evaluate the impact of additional substituents on the aromatic ring.

Screen for derivatives with specific electronic properties for applications in materials science.

This predictive power can significantly accelerate the discovery of new molecules with desired functions, saving considerable time and resources in the laboratory.

Exploration of Supramolecular Assembly and Self-Organization Principles

The presence of a chlorine atom and a polar carbonyl group makes this compound an interesting candidate for studies in supramolecular chemistry and crystal engineering. The chlorine atom can participate in halogen bonding, a highly directional non-covalent interaction that can be used to guide the self-assembly of molecules into well-defined architectures. Future research could explore how this compound co-crystallizes with other molecules (halogen bond donors or acceptors) to form novel supramolecular structures, such as liquid crystals or porous organic materials.

Advanced Mechanistic Studies on Less Explored Chemical Transformations

While the fundamental reactivity of ketones and alkyl halides is well-understood, the interplay of the specific functional groups within this compound could lead to unique chemical transformations. Advanced mechanistic studies, employing techniques like kinetic analysis, isotopic labeling, and in-situ spectroscopy, could be used to investigate less common reactions. For example, intramolecular cyclization reactions to form bicyclic products could be explored under various conditions, and detailed mechanistic studies would provide insight into the transition states and intermediates involved.

Integration with Flow Chemistry and Automated Synthesis Platforms

To enhance the efficiency, safety, and scalability of reactions involving this compound, the integration of its synthesis and derivatization into continuous flow chemistry platforms is a promising avenue. Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields, improved selectivity, and safer handling of reactive intermediates. When combined with automated synthesis platforms, this approach could enable the rapid generation of a library of derivatives for high-throughput screening in drug discovery or materials science applications.

Data Tables

| Research Area | Key Objective | Potential Methodologies | Anticipated Outcome |

| Sustainable Synthesis | Increase atom economy and reduce waste | C(sp²)–H Activation, Metal Catalysis | Greener, more efficient synthetic routes |

| Biocatalysis | Achieve high enantioselectivity | Ketoreductase-mediated reduction | Access to pure chiral alcohol derivatives |

| Computational Design | Predict properties of new derivatives | Density Functional Theory (DFT) | Accelerated discovery of functional molecules |

| Supramolecular Assembly | Control self-organization | Halogen bonding, Co-crystallization | Novel materials with ordered structures |

| Mechanistic Studies | Understand novel reaction pathways | Isotopic labeling, Kinetic analysis | Fundamental insights into chemical reactivity |

| Flow Chemistry | Improve scalability and safety | Continuous flow reactors, Automated platforms | Efficient and safe production of derivatives |

Q & A

Q. What are the most reliable synthetic routes for 6-chloro-1-(2-methylphenyl)-1-oxohexane, and how can purity be optimized?

The compound can be synthesized via Friedel-Crafts acylation or Michael addition strategies. For example:

- Friedel-Crafts acylation : Reacting 2-methylbenzene with 6-chlorohexanoyl chloride in the presence of Lewis acids (e.g., AlCl₃) under anhydrous conditions .

- Michael addition : Using ethyl acetoacetate and chalcone derivatives (e.g., (2E)-3-(2-methylphenyl)-1-arylprop-2-en-1-one) in basic conditions (e.g., NaOH in ethanol), followed by cyclization and purification via column chromatography .

Purity optimization : Recrystallization from ethanol or hexane/ethyl acetate mixtures, monitored by TLC and HPLC (≥95% purity).

Q. How can the structural identity of this compound be confirmed?

A combination of spectroscopic and crystallographic methods is recommended:

- NMR : Analyze and NMR spectra for characteristic peaks (e.g., ketone carbonyl at ~200–210 ppm, aromatic protons at 6.5–8.0 ppm) .

- Mass spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 245.14) and fragmentation patterns .

- X-ray crystallography : Resolve crystal structure using SHELX software to determine bond lengths, angles, and torsional conformations .

Q. What are the key physicochemical properties critical for experimental design?

- LogP : Predicted ~4.32 (indicative of moderate lipophilicity; relevant for solubility in organic solvents) .

- Polar surface area (PSA) : ~17.07 Ų (suggests limited hydrogen-bonding capacity, influencing reactivity and crystallization) .

- Thermal stability : Perform DSC/TGA to assess decomposition temperatures (>150°C typical for similar aryl ketones) .

Advanced Research Questions

Q. How can reaction mechanisms for Michael addition-based synthesis be validated?

- Kinetic studies : Monitor reaction progress via in-situ IR or NMR to track intermediate formation (e.g., enolate species) .

- Computational modeling : Use DFT (B3LYP/6-31G**) to simulate transition states and compare activation energies for competing pathways (e.g., endo vs. exo cyclization) .

- Isotopic labeling : Introduce -labeled reagents to trace carbon migration during cyclization .

Q. What challenges arise in crystallographic analysis, and how can they be resolved?

- Disorder in crystal lattices : Common in flexible alkyl chains or substituted aryl groups. Mitigate by refining occupancy ratios (e.g., 0.68:0.32 split in disordered cyclohexene rings) and using restraints in SHELXL .

- Conformational polymorphism : Screen multiple solvent systems (e.g., DMSO vs. ethanol) to isolate stable polymorphs .

Q. How can contradictions between spectroscopic and computational data be reconciled?

- Validation workflow :

- Compare experimental NMR shifts with GIAO (Gauge-Including Atomic Orbital)-calculated values at the B3LYP/6-311+G(d,p) level .

- Use Hirshfeld surface analysis to assess crystal packing effects on observed bond lengths .

- Cross-validate MS fragmentation with in silico prediction tools (e.g., MassFrontier).

Q. What strategies improve regioselectivity in Friedel-Crafts acylation for 2-methylphenyl derivatives?

- Directing groups : Introduce electron-donating substituents (e.g., -OCH₃) to enhance para-acylation .

- Solvent effects : Use nitrobenzene or dichloroethane to stabilize acylium ion intermediates and reduce side reactions .

- Catalyst tuning : Replace AlCl₃ with FeCl₃ for milder conditions and improved selectivity .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.